REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:10])[CH:5]([CH3:9])[CH:6]=[C:7]=[CH2:8])[CH3:2].[H][H].C(OC(=O)C(C)/C=C\C)C.C(OC(=O)C(C)CC=C)C>[Pd].[Pd].CC([O-])=O.CC([O-])=O.[Pb+2].C(O)C>[CH2:1]([O:3][C:4](=[O:10])[CH:5]([CH3:9])[CH2:6][CH2:7][CH3:8])[CH3:2] |f:5.6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
Lindlar catalyst
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]
|
Name
|
Lindlar catalyst
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C=C=C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
palladium-on-calcium carbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
pentadienoate ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(\C=C/C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CC=C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CC=C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(\C=C/C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CC=C)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The temperature of reaction for this hydrogenation
|
Type
|
CUSTOM
|
Details
|
may vary from about 10° C up to about 50° C with a preferred reaction temperature of 25°-35° C
|
Type
|
CUSTOM
|
Details
|
to provide external
|
Type
|
TEMPERATURE
|
Details
|
cooling to the reaction mass during the course of the reaction
|
Type
|
CUSTOM
|
Details
|
give rise to larger amounts of undesired side products
|
Type
|
CUSTOM
|
Details
|
The hydrogenation reaction
|
Type
|
CUSTOM
|
Details
|
the hydrogenation reaction
|
Type
|
CUSTOM
|
Details
|
produces
|
Type
|
DISTILLATION
|
Details
|
be enriched with respect to the ethyl-2-methyl-4-pentenoate by means of fractional distillation
|
Type
|
CUSTOM
|
Details
|
the mixture resulting may
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(CCC)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |